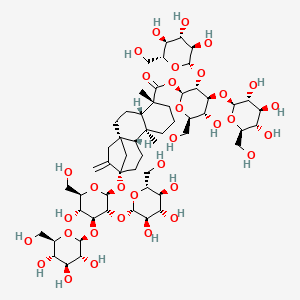
レバウディオサイドM
説明
レバウディオサイド Mは、ステビア属植物(Stevia rebaudiana)の葉に含まれるステビオール配糖体です。天然の非カロリー甘味料であり、ショ糖よりも大幅に甘いため、砂糖摂取量を減らすための魅力的な選択肢となっています。 レバウディオサイド Mは、ステビア属植物の甘味成分の中ではマイナーな成分であり、高い甘味強度と最小限の苦味を持つことで知られています .
製造方法
合成経路と反応条件
レバウディオサイド Mは、酵素による糖付加反応によって合成できます。この反応では、酵素がステビオール配糖体のアグリコンであるステビオールにグルコース分子を付加します。 この方法は、ドナー分子からステビオールへのグルコースの転移を促進する、グリコシルトランスフェラーゼの使用を含みます .
工業生産方法
レバウディオサイド Mの工業生産は、通常、発酵プロセスで行われます。Manus Biosynthesisなどの企業は、商用規模でレバウディオサイド Mを生産するためのスケーラブルな発酵プロセスを開発してきました。 この方法は、遺伝子組み換え微生物を使用して、単純な糖をレバウディオサイド Mに変換し、高純度を達成します .
科学的研究の応用
Rebaudioside M has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its effects on metabolic pathways and potential benefits in managing diabetes and obesity.
Medicine: Explored for its non-caloric sweetening properties, which can help in formulating diabetic-friendly and weight management products.
作用機序
レバウディオサイド Mは、舌の甘味受容体、特にT1R2およびT1R3受容体と相互作用することで、甘味効果を発揮します。 これらの受容体は、Gタンパク質共役型受容体ファミリーに属しており、レバウディオサイド Mによって活性化されると、甘味の知覚につながるシグナル伝達経路を活性化します .
生化学分析
Biochemical Properties
Rebaudioside M plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with enzymes. It is primarily converted to its aglycone steviol and steviol glucuronide through enzymatic processes. The glucosyltransferase UGT76G1 from Stevia rebaudiana catalyzes the glycosylation of steviol glucosides, including Rebaudioside M . This enzyme facilitates the addition of glucose units to steviol, enhancing its sweetness and reducing bitterness.
Cellular Effects
Rebaudioside M influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with taste receptors, specifically the T1R2 and T1R3 receptors, which are involved in sweet taste perception . Additionally, Rebaudioside M may affect glucose metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis.
Molecular Mechanism
The molecular mechanism of Rebaudioside M involves its binding interactions with taste receptors and enzymes. Rebaudioside M binds to the T1R2 and T1R3 receptors, activating the sweet taste signaling pathway . This interaction triggers a cascade of intracellular events, leading to the perception of sweetness. Furthermore, Rebaudioside M may inhibit or activate specific enzymes, influencing metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rebaudioside M can change over time. Studies have shown that Rebaudioside M is relatively stable under various conditions, but it may degrade over extended periods . Long-term exposure to Rebaudioside M in in vitro and in vivo studies has demonstrated its potential to modulate cellular functions, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Rebaudioside M vary with different dosages in animal models. At lower doses, Rebaudioside M has been shown to have minimal adverse effects, while higher doses may lead to toxicity and adverse reactions . Studies have indicated that Rebaudioside M can influence body weight, lipid metabolism, and glucose homeostasis in animal models, with threshold effects observed at specific dosage levels.
Metabolic Pathways
Rebaudioside M is involved in several metabolic pathways, including its conversion to steviol and steviol glucuronide. The enzymes uridine diphosphate-glucosyltransferase and sucrose synthase play crucial roles in the bioconversion of Rebaudioside M . These enzymes facilitate the transfer of glucose units to Rebaudioside M, enhancing its sweetness and stability.
Transport and Distribution
Rebaudioside M is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the intestines and transported to various tissues, where it exerts its effects . The distribution of Rebaudioside M within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of Rebaudioside M is crucial for its activity and function. It is primarily localized in the cytoplasm and may be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of Rebaudioside M within cells can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions
Rebaudioside M can be synthesized through enzymatic glycosylation, where enzymes are used to attach glucose molecules to steviol, the aglycone of steviol glycosides. This method involves the use of glycosyltransferases, which facilitate the transfer of glucose from donor molecules to steviol .
Industrial Production Methods
Industrial production of Rebaudioside M typically involves fermentation processes. Companies like Manus Biosynthesis have developed scalable fermentation processes to produce Rebaudioside M in commercial quantities. This method uses genetically engineered microorganisms to convert simple sugars into Rebaudioside M, achieving high purity levels .
化学反応の分析
反応の種類
レバウディオサイド Mは、次のようなさまざまな化学反応を起こします。
加水分解: 酸性または酵素的な条件下で、ステビオールとグルコースに分解されます。
酸化: さまざまな誘導体を形成するために酸化される可能性がありますが、これはあまり一般的ではありません。
還元: レバウディオサイド Mは、安定したグリコシド結合を持つため、還元反応は通常起こりません。
一般的な試薬と条件
加水分解: 酸性条件(例:塩酸)または特定のグリコシダーゼを使用した酵素的加水分解。
酸化: 過マンガン酸カリウムなどの強い酸化剤ですが、レバウディオサイド Mには一般的に使用されません。
主要な生成物
加水分解: ステビオールとグルコース。
酸化: 使用した条件に応じて、ステビオールのさまざまな酸化誘導体。
科学研究における用途
レバウディオサイド Mは、科学研究において幅広い用途があります。
化学: 糖付加反応とグリコシド結合の安定性を研究するためのモデル化合物として使用されます。
生物学: 代謝経路への影響と、糖尿病や肥満の管理における潜在的な利点を調査されています。
医学: 非カロリー甘味料としての特性を利用し、糖尿病患者に適した製品や体重管理製品の製剤に役立てられています。
類似化合物との比較
類似化合物
- レバウディオサイド A
- レバウディオサイド D
- ステビオサイド
比較
レバウディオサイド Mは、レバウディオサイド Aやステビオサイドと比較して、甘味強度が高く、苦味が少ないことから、ステビオール配糖体の中でも独特な存在です。 より安定しており、よりクリーンな味覚プロファイルを持つため、さまざまな食品および飲料用途に適しています .
特性
IUPAC Name |
[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H90O33/c1-19-11-55-9-5-26-53(2,7-4-8-54(26,3)52(77)88-50-44(86-48-40(75)36(71)30(65)22(14-59)80-48)42(32(67)24(16-61)82-50)84-46-38(73)34(69)28(63)20(12-57)78-46)27(55)6-10-56(19,18-55)89-51-45(87-49-41(76)37(72)31(66)23(15-60)81-49)43(33(68)25(17-62)83-51)85-47-39(74)35(70)29(64)21(13-58)79-47/h20-51,57-76H,1,4-18H2,2-3H3/t20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,53-,54-,55-,56+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGVXNMGMKBGQU-PHESRWQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H90O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220616-44-3 | |
| Record name | Rebaudioside M | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | REBAUDIOSIDE M | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQA8XMC4XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular structure of Rebaudioside M?
A1: Rebaudioside M is a diterpene glycoside. Its structure comprises a central diterpene core (steviol) attached to glucose molecules. Specifically, it has three glucose units linked to the C-13 hydroxyl group and three glucose units linked to the C-19 carboxyl group of the steviol backbone. [, ]
Q2: Can you provide the molecular formula and weight of Rebaudioside M?
A2: The molecular formula of Rebaudioside M is C44H70O23, and its molecular weight is 967.01 g/mol. []
Q3: How is the structure of Rebaudioside M elucidated?
A3: The structure of Rebaudioside M has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Various 1D and 2D NMR techniques, including COSY, HSQC-DEPT, HMBC, 1D-TOCSY, and NOESY, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the compound. [, , ]
Q4: How does the structure of Rebaudioside M relate to its sweetness?
A4: While the exact mechanism of sweetness perception is complex, studies suggest that Rebaudioside M, like other steviol glycosides, interacts with sweet taste receptors on the tongue. The specific arrangement of glucose molecules within its structure is believed to contribute to its high sweetness potency, reported to be 200-350 times sweeter than sucrose. [, ]
Q5: How is enzymatic bioconversion used to produce Rebaudioside M?
A6: Enzymatic bioconversion utilizes specific enzymes, such as UDP-glucosyltransferase and sucrose synthase, to convert other steviol glycosides, like Rebaudioside A or D, into Rebaudioside M. This method offers higher yields and purity compared to traditional extraction. [, , , ]
Q6: What are the advantages of microbial fermentation for Reb M production?
A7: Microbial fermentation employs genetically engineered microorganisms, like yeast strains, to produce Reb M from simple sugars. This method allows for greater control over production parameters, potentially leading to higher yields, consistent quality, and reduced environmental impact. [, , ]
Q7: What are the potential applications of Rebaudioside M in the food and beverage industry?
A8: Rebaudioside M is a promising natural, zero-calorie sweetener for a wide range of food and beverage products. Its clean, sweet taste, high potency, and good stability make it suitable for applications such as: - Sweetening beverages: Soft drinks, juices, teas, and energy drinks. [, , ] - Formulating tabletop sweeteners: Powdered and liquid sweeteners. [, ] - Developing reduced-calorie food products: Dairy products, confectionery, and baked goods. [, ]
Q8: Are there any challenges associated with using Rebaudioside M as a sweetener?
A9: Despite its advantages, some challenges exist: - Cost-effectiveness: While microbial fermentation shows promise, further optimization is needed to make it commercially competitive. [] - Sensory perception: Although Reb M generally possesses a clean taste, some individuals might perceive a slightly bitter or licorice-like aftertaste, particularly at higher concentrations. [, ] - Regulatory approval: The use of Reb M in food and beverages is subject to regulatory approval in different countries. []
Q9: What is known about the safety of Rebaudioside M for human consumption?
A10: Several studies have investigated the safety of Reb M. Regulatory agencies, such as the European Food Safety Authority (EFSA), have evaluated the safety data and concluded that Reb M produced through specific enzymatic bioconversion methods is safe for human consumption within the established acceptable daily intake (ADI). [, , ]
Q10: What are the current research focuses related to Rebaudioside M?
A12: Ongoing research focuses on: - Optimizing production processes: Enhancing the efficiency and yield of enzymatic bioconversion and microbial fermentation. [, , , ] - Understanding its sensory properties: Investigating the relationship between its structure, concentration, and sensory perception to develop blends that mask any potential off-tastes. [, ] - Exploring its potential health effects: Studying its impact on glucose metabolism, gut microbiota, and other health parameters. [] - Developing sustainable production methods: Minimizing the environmental footprint of Reb M production through process optimization and the use of renewable resources. []
Q11: What is the future outlook for Rebaudioside M?
A13: Rebaudioside M holds significant promise as a natural, zero-calorie sweetener. As research advances and production costs decrease, Reb M is poised to become a key player in the global sweetener market, meeting the growing demand for healthier and more sustainable food and beverage options. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)




![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)

![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)





